N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide

Lipophilicity Drug-likeness Permeability

N-(1-Benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide (CAS 6223-34-3) is a synthetic small-molecule benzimidazole derivative characterized by a 1-benzyl-2-methylbenzimidazole core linked to an unsubstituted benzamide moiety at the 5-position, with molecular formula C22H19N3O and molecular weight 341.4 g/mol. It belongs to the benzimidazole family, a privileged scaffold in medicinal chemistry known for diverse biological activities.

Molecular Formula C22H19N3O
Molecular Weight 341.4 g/mol
CAS No. 6223-34-3
Cat. No. B3393944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide
CAS6223-34-3
Molecular FormulaC22H19N3O
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H19N3O/c1-16-23-20-14-19(24-22(26)18-10-6-3-7-11-18)12-13-21(20)25(16)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,24,26)
InChIKeyFSBPCZWNLMRHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide (CAS 6223-34-3): Chemical Identity and Procurement Baseline


N-(1-Benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide (CAS 6223-34-3) is a synthetic small-molecule benzimidazole derivative characterized by a 1-benzyl-2-methylbenzimidazole core linked to an unsubstituted benzamide moiety at the 5-position, with molecular formula C22H19N3O and molecular weight 341.4 g/mol [1]. It belongs to the benzimidazole family, a privileged scaffold in medicinal chemistry known for diverse biological activities [2]. The compound is commercially available as a research chemical with typical purity specifications of ≥95% . Critically, CAS 6223-34-3 is also assigned in some databases to 2,7-dimethoxy-1,4-naphthoquinone (C12H10O4, MW 218.21), a structurally unrelated naphthoquinone, creating a significant identity verification requirement during procurement .

Why N-(1-Benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide Cannot Be Replaced by Generic Benzimidazole Analogs


Substitution with simpler benzimidazole benzamides (e.g., N-(1-methyl-1H-benzimidazol-5-yl)benzamide or N-(2-methyl-1H-benzimidazol-5-yl)benzamide) is precluded by substantial differences in key molecular properties that directly impact experimental behavior. The 1-benzyl substituent on the target compound elevates its computed lipophilicity (XLogP3-AA = 4.3) substantially above the typical range for 1-methyl or N-unsubstituted analogs (estimated XLogP3-AA ~2.0–2.5), altering solubility, membrane partitioning, and pharmacokinetic profiles [1][2]. Concurrently, the shared CAS number 6223-34-3 with the unrelated naphthoquinone 2,7-dimethoxy-1,4-naphthoquinone (MW 218.21) introduces a unique procurement hazard: ordering by CAS alone risks receiving the wrong chemical entity, making unambiguous specification by IUPAC name, SMILES, and molecular formula essential . These differences render simple analog interchange invalid for any application where compound identity, lipophilicity-driven partitioning, or target engagement consistency is required.

Quantitative Differentiation Evidence for N-(1-Benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide Versus Closest Analogs


Lipophilicity Advantage: XLogP3-AA of 4.3 Versus N-Unsubstituted and 1-Methyl Benzimidazole Benzamides

The target compound's computed lipophilicity (XLogP3-AA = 4.3) is markedly higher than that of close analogs lacking the 1-benzyl group, such as N-(1-methyl-1H-benzimidazol-5-yl)benzamide (predicted XLogP3-AA ~2.5) or N-(2-methyl-1H-benzimidazol-5-yl)benzamide (predicted XLogP3-AA ~2.0). This 1.8–2.3 log unit increase translates to an approximately 60–200 fold higher octanol-water partition coefficient, significantly altering membrane permeability and distribution behavior [1].

Lipophilicity Drug-likeness Permeability

Procurement Identity Risk: CAS 6223-34-3 Dual Assignment to a Naphthoquinone Requires SMILES/IUPAC Verification

CAS 6223-34-3 is uniquely ambiguous: it is assigned both to N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide (MW 341.4, formula C22H19N3O) and to 2,7-dimethoxy-1,4-naphthoquinone (MW 218.21, formula C12H10O4) [1]. The two compounds differ in molecular weight by 123.2 g/mol, in heavy atom count (26 vs. 16), and in functional groups. Ordering solely by CAS number can result in receipt of the incorrect chemical, a risk not shared by analogs with unambiguous CAS assignments.

Chemical procurement Identity verification CAS ambiguity

Polar Surface Area and Hydrogen Bonding Profile: Tuning Physicochemical Properties Versus Core Scaffold Analogs

The target compound exhibits a topological polar surface area (TPSA) of 46.9 Ų with 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. In contrast, the 1-benzyl-2-methylbenzimidazole core without the 5-benzamide group (C15H14N2) has a TPSA of only 17.8 Ų and lacks hydrogen bond donors . This substantial difference in polar surface area (ΔTPSA ≈ 29.1 Ų) and hydrogen bonding capacity directly impacts solubility, crystallinity, and receptor binding pharmacophore compatibility. The benzamide substituent at the 5-position thus provides a critical handle for target engagement not available in the simpler core scaffold.

Polar surface area Hydrogen bonding Physicochemical profiling

Commercially Specified Purity Threshold: 95% Minimum Purity with Room Temperature Stability

The compound is commercially available with a documented minimum purity specification of 95% and is recommended for long-term storage at room temperature, as per vendor technical datasheets . This room temperature stability simplifies handling and reduces storage costs compared to benzimidazole derivatives that require cold-chain or desiccated storage. While specific purity values for direct analog comparators are not uniformly reported at the same vendor, the explicit 95% minimum purity with room temperature storage represents a defined quality benchmark for procurement.

Purity specification Storage stability Quality control

Research and Industrial Application Scenarios for N-(1-Benzyl-2-methyl-1H-benzimidazol-5-yl)benzamide Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity (XLogP3-AA = 4.3)

In hit-to-lead or lead optimization campaigns where a benzimidazole scaffold with a specific lipophilicity window is needed, the target compound's XLogP3-AA of 4.3 provides a defined, reproducible benchmark that is substantially more lipophilic than 1-methyl or N-unsubstituted benzimidazole benzamide analogs. This makes it suitable for programs targeting intracellular or membrane-bound proteins where moderate-high logP is advantageous, as confirmed by PubChem computed properties [1].

Chemical Biology Probe Development Leveraging the 5-Benzamide Hydrogen Bond Donor Pharmacophore

The presence of a single hydrogen bond donor on the benzamide moiety (TPSA 46.9 Ų) at the 5-position distinguishes this compound from simpler benzimidazole scaffolds that lack this pharmacophoric feature. This is critical for target engagement studies where the amide NH serves as a key binding determinant, supported by class-level SAR observations in benzimidazole-derived inhibitors [2].

Compound Library Procurement Requiring CAS Ambiguity Risk Mitigation

Due to the shared CAS 6223-34-3 with 2,7-dimethoxy-1,4-naphthoquinone, any procurement workflow must include explicit SMILES verification (CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NC(=O)C4=CC=CC=C4) and acceptance testing against the known molecular weight of 341.4 g/mol. This scenario applies to core facility managers and compound library curators who must implement identity verification protocols to prevent erroneous compound registration .

Long-Term Compound Storage with Room Temperature Stability at 95% Purity

For laboratories building benzimidazole-focused screening collections, the documented room temperature storage stability at ≥95% purity reduces the need for cold storage infrastructure and minimizes freeze-thaw degradation cycles, offering a practical advantage for medium-to-high-throughput screening operations, as specified by vendor quality documentation .

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